molecular formula C13H13N3OS B13349719 N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13349719
M. Wt: 259.33 g/mol
InChI Key: JBWPEAWMJDKCMW-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(methylthio)aniline to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the methylthio and methylpyridinyl substitutions.

    2-Methylthio-5-nitropyridine: Similar structure but with a nitro group instead of the amide.

    5-Methyl-2-pyridinecarboxylic acid: Lacks the methylthio substitution.

Uniqueness

N-(5-Methylpyridin-2-yl)-2-(methylthio)nicotinamide is unique due to the combination of its methylthio and methylpyridinyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C13H13N3OS/c1-9-5-6-11(15-8-9)16-12(17)10-4-3-7-14-13(10)18-2/h3-8H,1-2H3,(H,15,16,17)

InChI Key

JBWPEAWMJDKCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(N=CC=C2)SC

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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